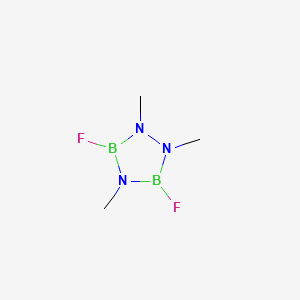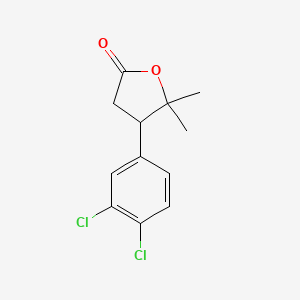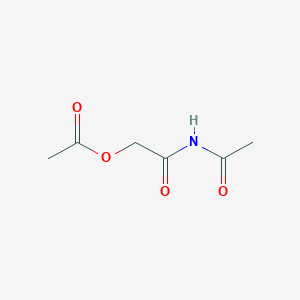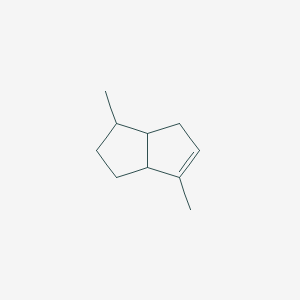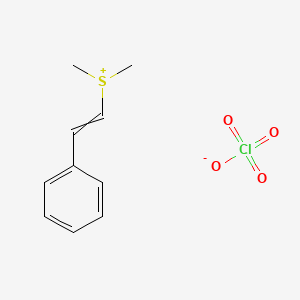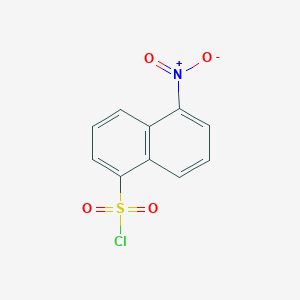
5-Nitro-naphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClNO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitro and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Nitro-naphthalene-1-sulfonyl chloride can be synthesized through the nitration of naphthalene followed by sulfonation and chlorination. The process involves the following steps:
Nitration: Naphthalene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 5-nitronaphthalene.
Sulfonation: The nitronaphthalene is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 5-nitro-naphthalene-1-sulfonic acid.
Chlorination: Finally, the sulfonic acid is treated with phosphorus oxychloride (POCl3) to convert the sulfonic acid group to a sulfonyl chloride group, yielding this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures efficient and safe production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthalene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while sulfur trioxide or chlorosulfonic acid is used for sulfonation.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. .
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols
Applications De Recherche Scientifique
5-Nitro-naphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the labeling of biomolecules, such as proteins and peptides, for fluorescence studies.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-nitro-naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The nitro group on the naphthalene ring can also participate in electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride (5-Dimethylamino-naphthalene-1-sulfonyl chloride): Used for fluorescent labeling of proteins and peptides.
Naphthalene-1-sulfonyl chloride: Used in organic synthesis and as a reagent for the preparation of sulfonyl derivatives.
Uniqueness
5-Nitro-naphthalene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a valuable reagent in various scientific and industrial applications .
Propriétés
Numéro CAS |
64451-90-7 |
|---|---|
Formule moléculaire |
C10H6ClNO4S |
Poids moléculaire |
271.68 g/mol |
Nom IUPAC |
5-nitronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |
Clé InChI |
IAWRQTFJGYLKCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


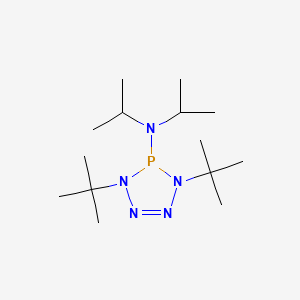
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
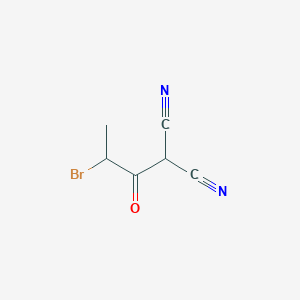
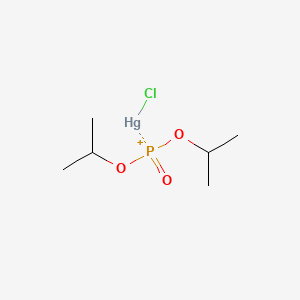



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)

